![molecular formula C29H16N6O7 B4943360 N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)
N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide, also known as C48H32N8O10, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of isatin, a heterocyclic compound that exhibits a wide range of biological activities.
Aplicaciones Científicas De Investigación
N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies indicating that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has also been studied for its potential as an anti-inflammatory agent, with studies indicating that it inhibits the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide is not fully understood, but studies have indicated that it acts by inhibiting various signaling pathways involved in cell growth and inflammation. Specifically, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide has a range of biochemical and physiological effects. In vitro studies have indicated that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide. One potential direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Another potential direction is to study its potential as an anti-inflammatory agent in vivo, as well as its potential side effects. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Métodos De Síntesis
The synthesis of N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide involves the condensation of isatin with isonicotinic acid hydrazide in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to form the final product. This synthesis method has been optimized for high yield and purity.
Propiedades
IUPAC Name |
N-[5-[1,3-dioxo-2-(pyridine-4-carbonylamino)isoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16N6O7/c36-23(17-1-3-19-21(13-17)28(41)34(26(19)39)32-24(37)15-5-9-30-10-6-15)18-2-4-20-22(14-18)29(42)35(27(20)40)33-25(38)16-7-11-31-12-8-16/h1-14H,(H,32,37)(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCJSIXXDXXWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)NC(=O)C5=CC=NC=C5)C(=O)N(C2=O)NC(=O)C6=CC=NC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-{[1,3-dioxo-2-(4-pyridylcarbonylamino)benzo[c]azolidin-5-yl]carbonyl}-1,3-dioxobenzo[c]azolin-2-yl)-4-pyridylcarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-butyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4943289.png)
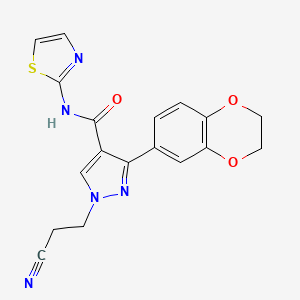
![5-{[(2,6-diethylphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943305.png)
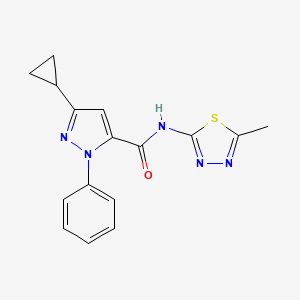
![6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione](/img/structure/B4943312.png)
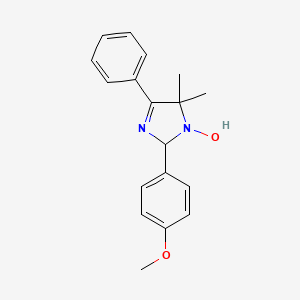
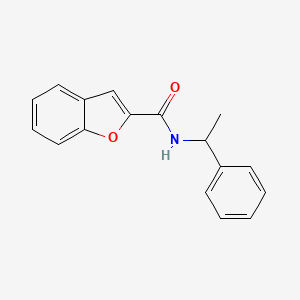
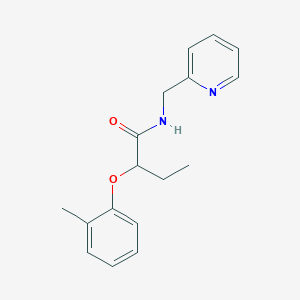
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4943341.png)
![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
![2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
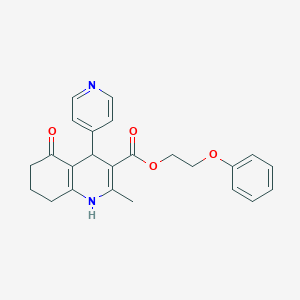
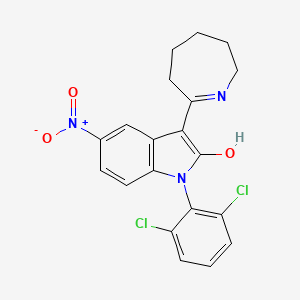
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4943378.png)